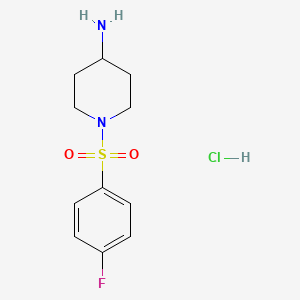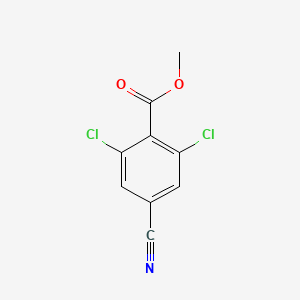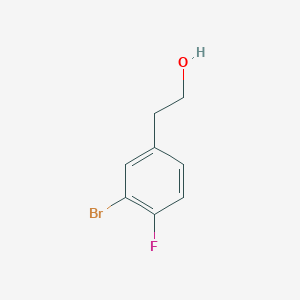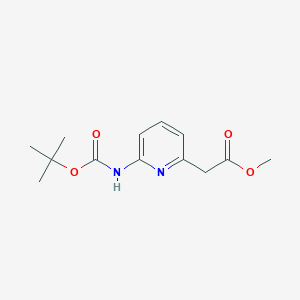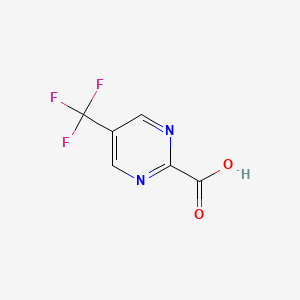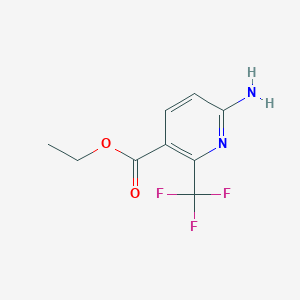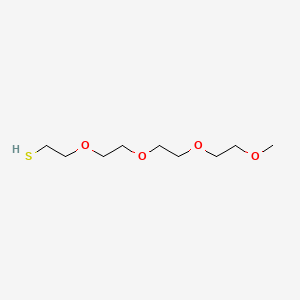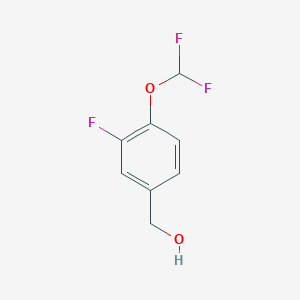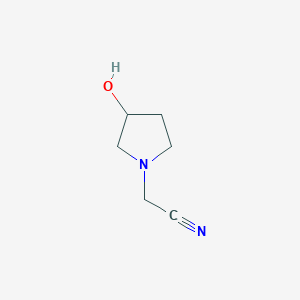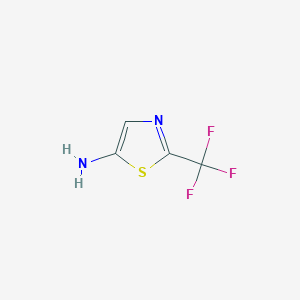![molecular formula C20H21NO4 B1394929 (S)-2-[(9H-芴-9-基甲氧羰基氨基)-甲基]-丁酸 CAS No. 1217785-38-0](/img/structure/B1394929.png)
(S)-2-[(9H-芴-9-基甲氧羰基氨基)-甲基]-丁酸
描述
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid is a chiral compound often used in peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine groups during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.
科学研究应用
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
作用机制
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis
Biochemical Pathways
The compound may be involved in peptide synthesis pathways due to the presence of the Fmoc group . The Fmoc group is commonly used in solid-phase peptide synthesis as a protective group for the amino group.
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of peptides . .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the Fmoc group can be affected by the pH of the environment . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction protects the amine group of the amino acid.
Coupling Reaction: The protected amino acid is then coupled with butyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yield and purity. The process involves:
- Automated addition of Fmoc-protected amino acids.
- Sequential deprotection and coupling cycles.
- Purification using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling: The free amine can then participate in peptide bond formation with carboxylic acids or activated esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
相似化合物的比较
Similar Compounds
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-valeric acid: Similar structure but with a valeric acid moiety.
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid: Similar structure but with a propionic acid moiety.
Uniqueness
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid is unique due to its specific chain length and the presence of the Fmoc protecting group, which is widely used in peptide synthesis for its stability and ease of removal under mild conditions.
This compound’s versatility and efficiency in peptide synthesis make it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


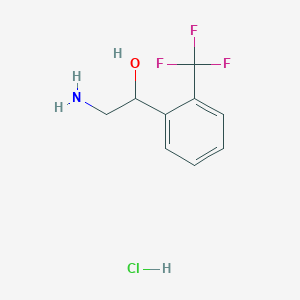
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
